molecular formula C9H11N3O B2614711 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 945026-36-8

7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B2614711
CAS No.: 945026-36-8
M. Wt: 177.207
InChI Key: XHZRZIOKIRLFQC-UHFFFAOYSA-N
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Description

7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine is an organic compound with the molecular formula C9H11N3O. This compound belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. Benzodiazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: This involves carrying out the reactions in large reactors with controlled temperature and pressure conditions.

    Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for better control over reaction conditions and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed

    Oxidation Products: Corresponding oxides.

    Reduction Products: Reduced derivatives.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine can be compared with other similar compounds, such as:

    1H-Benzimidazol-4-amine: Another benzimidazole derivative with similar biological activities.

    7-methoxy-1H-benzimidazol-2-ylamine: A compound with a similar structure but lacking the methyl group at the 1st position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-methoxy-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-8-6(11-9(12)10)4-3-5-7(8)13-2/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZRZIOKIRLFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2OC)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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